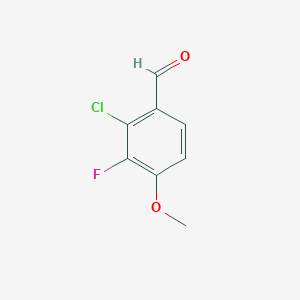

2-Chloro-3-fluoro-4-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluoro-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTXHZRZUZQTOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the distinct vibrational modes of a molecule. For 2-Chloro-3-fluoro-4-methoxybenzaldehyde, these techniques would be sensitive to the vibrations of the carbonyl group, the aromatic ring, and the C-Cl, C-F, and C-O bonds.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FTIR spectrum of this compound is expected to be rich in information, with characteristic absorption bands for its various functional groups.

The most prominent feature in the FTIR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group. For substituted benzaldehydes, this band typically appears in the range of 1680-1710 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the aromatic ring. In a related compound, 3-chloro-4-methoxybenzaldehyde (B1194993), this stretching vibration is observed around 1696 cm⁻¹ and 1679 cm⁻¹ due to Fermi resonance. nih.gov Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aldehydic C-H stretch would likely be observed as two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹.

Other significant vibrational modes include the C-O stretching of the methoxy (B1213986) group, typically found in the 1200-1300 cm⁻¹ region, and the C-F and C-Cl stretching vibrations, which are expected at lower wavenumbers. The out-of-plane bending vibrations of the aromatic C-H bonds would give rise to characteristic bands in the fingerprint region (below 1000 cm⁻¹), which are diagnostic of the substitution pattern of the benzene (B151609) ring.

Expected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aldehydic C-H Stretch | 2870 - 2820 and 2770 - 2720 | Weak |

| C=O Stretch (Aldehyde) | 1710 - 1685 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-O Stretch (Methoxy) | 1275 - 1200 | Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

Note: These are expected values based on typical ranges for the respective functional groups in similar aromatic compounds.

Matrix isolation is a technique where molecules are trapped in an inert, solid matrix (such as argon or xenon) at cryogenic temperatures. This minimizes intermolecular interactions and allows for the study of the intrinsic properties of individual molecules. For a molecule like this compound, which may exist in different conformations due to the rotation of the aldehyde and methoxy groups, matrix isolation IR spectroscopy would be particularly insightful. This technique could potentially resolve the vibrational spectra of individual conformers, which might be indistinguishable in the solid or liquid phase at room temperature. Studies on similar molecules, like difluorobenzaldehydes, have successfully used this technique to identify and characterize different rotational isomers (rotamers). researchgate.net

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy provides strong signals for non-polar and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic C=C ring stretching vibrations are expected to be particularly strong. The C=O stretching vibration would also be present, though typically weaker than in the FTIR spectrum. The C-Cl and C-F bonds are also expected to produce noticeable Raman signals. A detailed study on the closely related 3-chloro-4-methoxybenzaldehyde has provided a comprehensive assignment of its FT-Raman spectrum, which can serve as a valuable reference for predicting the spectrum of the target compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound would exhibit distinct signals for the aldehydic proton, the aromatic protons, and the methoxy protons.

The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. pressbooks.pub This region is highly characteristic of aldehyde protons and is usually free from other signals.

The aromatic region would show signals for the two protons on the benzene ring. Due to the substitution pattern, these protons are in different chemical environments and would likely appear as distinct signals. Their chemical shifts would be influenced by the electronic effects of the chloro, fluoro, and methoxy substituents. The methoxy group is an electron-donating group, which would tend to shield the aromatic protons, while the chloro and fluoro groups are electron-withdrawing, causing deshielding. The exact chemical shifts and coupling patterns would depend on the relative positions of the protons to the substituents.

The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically in the range of δ 3.8 to 4.2 ppm.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic H | 9.5 - 10.5 | Singlet |

| Aromatic H | 7.0 - 8.0 | Doublets or Multiplets |

| Methoxy H | 3.8 - 4.2 | Singlet |

Note: These are estimated chemical shift ranges based on data for similarly substituted benzaldehydes in a common NMR solvent like CDCl₃.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of an organic molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift providing information about its local electronic environment.

As of the latest literature review, specific experimental ¹³C NMR data for this compound has not been reported in publicly available scientific journals or databases. The anticipated spectrum would show distinct signals for each of the eight carbon atoms in the molecule: six for the aromatic ring, one for the aldehyde group, and one for the methoxy group. The chemical shifts would be influenced by the electronegativity of the chlorine, fluorine, and oxygen substituents, as well as by resonance effects within the benzene ring.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound No experimental data is currently available. This table is for illustrative purposes of expected signals.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Aldehyde) | Data not available |

| C-Cl | Data not available |

| C-F | Data not available |

| C-OCH₃ | Data not available |

| C-H (Aromatic) | Data not available |

| C-C (Aromatic) | Data not available |

| C-C (Aromatic) | Data not available |

| O-CH₃ | Data not available |

¹⁹F NMR Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. The chemical shift of the ¹⁹F nucleus is very sensitive to its environment, making it an excellent probe for structural analysis.

There is currently no published experimental ¹⁹F NMR data for this compound. A ¹⁹F NMR spectrum of this compound would be expected to show a single resonance for the fluorine atom at the C-3 position. The precise chemical shift and any coupling to nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) would provide valuable information for confirming the substitution pattern of the aromatic ring.

¹⁷O NMR Spectroscopy

Oxygen-17 Nuclear Magnetic Resonance (¹⁷O NMR) spectroscopy is a specialized NMR technique that can provide direct information about the oxygen atoms in a molecule. However, due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, its application is less common than ¹H or ¹³C NMR.

No experimental ¹⁷O NMR data for this compound has been found in the scientific literature. Such a study would be challenging but could potentially provide unique insights into the electronic environment of the aldehyde and methoxy oxygen atoms.

Chemical Shift Analysis

A detailed chemical shift analysis for this compound would involve the interpretation of the precise chemical shifts in its ¹H, ¹³C, and ¹⁹F NMR spectra to deduce the electronic effects of the various substituents on the benzene ring. The electron-withdrawing effects of the chloro, fluoro, and aldehyde groups, along with the electron-donating effect of the methoxy group, would all influence the shielding and deshielding of the different nuclei.

Without experimental NMR data, a comprehensive chemical shift analysis for this compound cannot be performed. Such an analysis would be critical for confirming the proposed structure and understanding the interplay of substituent effects.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region.

Specific experimental UV-Vis spectroscopic data for this compound is not available in the current literature. The spectrum would be expected to show absorptions corresponding to π → π* transitions of the benzene ring and n → π* transitions of the carbonyl group. The positions and intensities of these absorption maxima would be influenced by the electronic effects of the substituents on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

While specific mass spectrometry data for this compound is not detailed in readily accessible sources, the expected molecular weight can be calculated from its chemical formula (C₈H₆ClFO₂).

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that results in the formation of a molecular ion and numerous fragment ions. The fragmentation pattern provides valuable structural information.

No experimental EI-MS data for this compound has been reported. In a hypothetical EI-MS spectrum, the molecular ion peak [M]⁺ would be expected. Due to the presence of chlorine, an isotopic peak at [M+2]⁺ with an intensity of about one-third of the molecular ion peak would also be anticipated. Characteristic fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the methoxy group (OCH₃), and halogen atoms.

Table 2: Predicted Key Fragments in the EI-MS of this compound No experimental data is currently available. This table is for illustrative purposes of expected fragments.

| Fragment | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [C₈H₆ClFO₂]⁺ | Data not available | Molecular Ion (M⁺) |

| [C₈H₆³⁷ClFO₂]⁺ | Data not available | Isotopic Molecular Ion (M+2) |

| [C₇H₆ClFO]⁺ | Data not available | Loss of CHO |

| [C₈H₅ClFO]⁺ | Data not available | Loss of H from aldehyde |

| [C₇H₃ClFO]⁺ | Data not available | Loss of CH₃ from methoxy |

Electrospray Ionization (ESI) Mass Spectrometry

No experimental data found.

X-ray Diffraction Analysis

No experimental data found.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculation Frameworks

The theoretical investigation of substituted benzaldehydes typically relies on a selection of well-validated quantum chemical methods. These frameworks allow for the calculation of molecular properties by solving the Schrödinger equation, or an approximation of it, for the given atomic arrangement.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules due to its excellent balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is a widely used method for such investigations. nih.govnih.gov This approach has proven effective in treating the electronic structure of molecules and can be used to determine optimized geometries and other molecular properties. nih.govnih.gov

Ab Initio Methods (e.g., MP2, HF)

Ab initio methods, which are based on first principles without the use of empirical parameters, provide another avenue for high-accuracy calculations. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good starting point for more sophisticated calculations. To account for electron correlation, which is neglected in the HF approximation, Møller-Plesset perturbation theory, particularly at the second order (MP2), is often employed. nih.gov These methods are computationally more demanding than DFT but can offer benchmark-quality results for various molecular properties.

Basis Set Selection and Optimization (e.g., 6-311++G(d,p), 6-31G*)

The accuracy of any quantum chemical calculation is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons in the molecule. For substituted benzaldehydes, Pople-style basis sets are commonly used. The 6-31G* basis set is a popular choice for initial geometry optimizations and frequency calculations. For higher accuracy, larger and more flexible basis sets such as 6-311++G(d,p) are utilized. nih.gov This basis set includes diffuse functions (++) to better describe anions and weak interactions, as well as polarization functions (d,p) to allow for more flexibility in the description of bonding. The selection of an appropriate basis set is a critical step in ensuring the reliability of the computational results.

Molecular Structure and Conformation Prediction

A primary goal of computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule and to explore the energy landscape of different conformations.

Geometric Parameter Optimization (Bond Lengths, Angles, Dihedral Angles)

Theoretical calculations are used to find the equilibrium geometry of a molecule by minimizing its energy with respect to the positions of its atoms. This process, known as geometry optimization, provides predictions for key structural parameters such as bond lengths, bond angles, and dihedral angles. For substituted benzaldehydes, the planarity of the benzene (B151609) ring and the orientation of the aldehyde and methoxy (B1213986) groups are of particular interest. While specific optimized parameters for 2-Chloro-3-fluoro-4-methoxybenzaldehyde are not available, the following table illustrates the kind of data that would be generated from such a calculation, based on general knowledge of similar structures.

| Parameter | Predicted Value |

| C-Cl Bond Length (Å) | 1.74 |

| C-F Bond Length (Å) | 1.35 |

| C=O Bond Length (Å) | 1.22 |

| C-O (methoxy) Bond Length (Å) | 1.36 |

| C-C (ring) Bond Length (Å) | 1.39 - 1.41 |

| C-C-C (ring) Bond Angle (°) | 118 - 122 |

| O=C-H Bond Angle (°) | 124 |

| C-O-C (methoxy) Bond Angle (°) | 118 |

| C-C-C-O (dihedral) (°) | 0 or 180 |

Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from geometric parameter optimization.

Conformational Potential Energy Surfaces

The presence of rotatable bonds, such as the one connecting the methoxy group to the aromatic ring and the bond connecting the aldehyde group, gives rise to different possible conformations. A potential energy surface (PES) scan can be performed computationally to explore the energy changes associated with the rotation around these bonds. By systematically varying the relevant dihedral angles and calculating the energy at each step, a one- or two-dimensional PES can be constructed. This surface reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them. For this compound, the orientation of the methoxy and aldehyde groups relative to the chloro and fluoro substituents would be a key determinant of the conformational preferences.

Analysis of Rotational Isomers and Barriers

No studies detailing the conformational analysis or the rotational energy barriers of the aldehyde and methoxy groups for this specific compound were found.

Theoretical Vibrational Spectroscopy Simulations

No theoretical simulations of the infrared or Raman spectra for this compound have been published.

Further theoretical research and computational studies are required to elucidate the specific properties outlined for this compound.

Intermolecular Interactions (e.g., Hydrogen Bonding, Dimerization)

A comprehensive review of scientific literature reveals a notable absence of specific computational or theoretical studies on the intermolecular interactions of this compound. While research on other substituted benzaldehydes has explored interactions such as weak C–H⋯O hydrogen bonding, π–π stacking, and halogen bonding, which collectively contribute to the formation of supramolecular structures, no such specific analysis has been published for this compound. rsc.orgnih.gov

Interactive Data Table: Hypothetical Intermolecular Interactions

The following table is a hypothetical representation based on interactions observed in structurally similar molecules. No specific experimental or computational data for this compound is currently available.

| Interaction Type | Potential Donor | Potential Acceptor | Significance in Crystal Packing |

| Hydrogen Bond | Aromatic C-H | Aldehyde O | Likely to contribute to molecular chains or sheets |

| Halogen Bond | Benzene Ring C-Cl | Oxygen/Fluorine | May influence molecular orientation |

| π-π Stacking | Benzene Ring | Benzene Ring | Could lead to stacked columnar structures |

Solvent Effects on Molecular Properties and Spectra

Similarly, there is a lack of specific research into the solvent effects on the molecular properties and spectra of this compound. The study of how a solvent influences a molecule's spectral properties, known as solvatochromism, is a key area of computational and experimental chemistry. researchgate.netijcce.ac.ir Such studies often involve measuring UV-Vis absorption spectra in a range of solvents with varying polarities and employing computational models, such as the Polarizable Continuum Model (PCM), to understand the electronic transitions. acs.orgnih.gov

For many organic compounds, a change in solvent polarity can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, which provides insight into the change in the dipole moment of the molecule upon electronic excitation. acs.orgresearchgate.net The interplay of non-specific (dipolarity/polarizability) and specific (e.g., hydrogen bonding) solute-solvent interactions governs these shifts. researchgate.net However, without experimental spectra or theoretical calculations for this compound in different solvents, a quantitative or even qualitative analysis of its solvatochromic behavior cannot be provided.

Interactive Data Table: Hypothetical Solvent Effects on Absorption Spectra

The following table illustrates a hypothetical solvatochromic shift based on general principles for aromatic aldehydes. No specific experimental or computational data for this compound is currently available.

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax) (nm) | Type of Shift |

| n-Hexane | 1.88 | (Hypothetical) 290 | - |

| Dichloromethane | 8.93 | (Hypothetical) 295 | Bathochromic |

| Acetone | 20.7 | (Hypothetical) 298 | Bathochromic |

| Ethanol | 24.5 | (Hypothetical) 302 | Bathochromic |

| Water | 80.1 | (Hypothetical) 305 | Bathochromic |

Applications As Building Blocks in Complex Molecule Synthesis

Precursor in Organic Synthesis of Diverse Molecular Architectures

Substituted benzaldehydes are fundamental building blocks in organic chemistry, utilized in a wide array of reactions to form more complex structures. While 2-Chloro-3-fluoro-4-methoxybenzaldehyde is commercially available and has been used in the synthesis of certain heterocyclic compounds, detailed research findings on its broad applicability as a precursor for a wide diversity of molecular architectures are not extensively documented in publicly available literature. A patent application from 2017 describes the use of this compound in a multi-step synthesis to produce a methyl 4-chloro-5-fluoro-6-methoxy-1H-indole-2-carboxylate derivative, indicating its utility in constructing specific indole-based scaffolds. google.comgoogle.com

Construction of N-Heterocyclic Compounds

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry due to their prevalence in bioactive molecules. Aromatic aldehydes are key starting materials for constructing these scaffolds. This compound has been documented as a reactant in the synthesis of indole (B1671886) derivatives, a class of N-heterocyclic compounds. google.comgoogle.com

Hydroisoquinolines

Hydroisoquinolines are a significant class of N-heterocyclic compounds with a wide range of biological activities. Their synthesis often involves the cyclization of phenylethylamine derivatives, which can be prepared from corresponding benzaldehydes. However, a review of the scientific literature did not yield any specific examples or detailed research findings on the use of this compound as a direct precursor for the synthesis of hydroisoquinolines.

Acrydinone and Quinazolines

Acrydinone and quinazoline (B50416) scaffolds are present in numerous pharmacologically active compounds. The synthesis of these N-heterocyclic systems can sometimes be achieved through condensation and cyclization reactions involving substituted benzaldehydes. Despite the theoretical potential for this compound to serve as a starting material, no specific studies detailing its application in the construction of acrydinone or quinazoline rings were identified in the course of this research.

Synthesis of Benzosuberone Derivatives

Benzosuberones are a class of bicyclic ketones that have been investigated for their biological activities. The synthesis of benzosuberone derivatives can be accomplished through various routes, sometimes originating from substituted benzaldehydes. However, there is no available scientific literature that specifically documents the use of this compound in the synthesis of benzosuberone derivatives.

Derivatization to Stilbene (B7821643) and Resveratrol (B1683913) Analogues

Stilbenes and their hydroxylated analogues, such as resveratrol, are a well-known class of compounds with diverse biological properties. The synthesis of stilbene and resveratrol analogues often employs olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, starting from a substituted benzaldehyde (B42025). nih.gov A thorough search of the chemical literature did not reveal any specific instances or research focused on the derivatization of this compound to form stilbene or resveratrol analogues.

Fluorinated β-Lactam and Azetidinone Synthesis

Fluorinated β-lactams and azetidinones are important heterocyclic compounds, with the β-lactam ring being a core feature of many antibiotic drugs. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a common method for constructing the azetidinone ring. derpharmachemica.com The imine is typically formed from the condensation of an amine and an aldehyde. While this is a general strategy, no specific studies have been published that utilize this compound as the aldehyde component in the synthesis of fluorinated β-lactams or azetidinones.

Based on a comprehensive review of publicly available scientific literature and chemical databases, there is insufficient information to generate a detailed article specifically on the chemical compound “this compound” that would meet the depth and scope of the requested outline.

The search results consistently yield information on structurally related but distinct compounds, such as:

2-Chloro-3-hydroxy-4-methoxybenzaldehyde

2-Fluoro-4-methoxybenzaldehyde

3-Fluoro-4-methoxybenzaldehyde

2-Fluoro-3-methoxybenzaldehyde

Attributing the properties, synthesis methods, or applications of these related molecules to "this compound" would be scientifically inaccurate and would not adhere to the strict requirement of focusing solely on the specified compound. Chemical properties and reactivity are highly specific to the precise arrangement of substituents on the aromatic ring.

Therefore, to maintain scientific accuracy and strictly follow the provided instructions, it is not possible to create the requested article at this time. Further research or access to proprietary chemical data would be required to provide specific details on "this compound."

Biosynthetic and Bioconversion Studies

Fungal Bioconversion of Halogenated Benzaldehydes

The white-rot fungus Bjerkandera adusta is a prominent organism in the study of the biosynthesis of halogenated methoxybenzaldehydes. oup.com This fungus is known to produce various aromatic compounds, including benzaldehyde (B42025), 4-methoxybenzaldehyde, 3-chloro-4-methoxybenzaldehyde (B1194993), and 3,5-dichloro-4-methoxybenzaldehyde, de novo from glucose. oup.com

Studies utilizing fluoro-labelled precursors have been instrumental in elucidating these bioconversion pathways. oup.comcapes.gov.br When cultures of B. adusta were supplied with fluoro-labelled benzaldehyde, the fungus demonstrated the ability to convert this precursor into fluoro-4-methoxybenzaldehyde, fluoro-3-chloro-4-methoxybenzaldehyde, and fluoro-3,5-dichloro-4-methoxybenzaldehyde. oup.comcapes.gov.br These experiments indicate that the fungal metabolic machinery can perform hydroxylation, methylation, and subsequent chlorination reactions on a benzaldehyde substrate. oup.com The detection of these conversion products provides direct evidence of the fungus's capacity to modify and halogenate benzaldehyde derivatives.

Table 1: Fungal Bioconversion of Fluoro-Labelled Precursors by Bjerkandera adusta

Investigation of Biosynthetic Pathways (e.g., Involvement of Phenylalanine, Tyrosine)

The biosynthesis of chlorinated methoxybenzaldehydes in B. adusta has been shown to involve the amino acids phenylalanine and tyrosine as primary precursors. oup.com The conversion of phenylalanine to tyrosine is a well-established metabolic step, with phenylalanine hydroxylase catalyzing the reaction. davuniversity.org Both amino acids can be degraded through pathways that yield key aromatic intermediates. davuniversity.org

Research provides direct evidence for two potential biosynthetic routes in B. adusta: oup.com

Phenylalanine Pathway : Phenylalanine is first converted to benzaldehyde. oup.com This intermediate then undergoes hydroxylation and methylation to form 4-methoxybenzaldehyde, which is subsequently chlorinated to yield mono- and dichlorinated products. oup.com The conversion of phenylalanine to benzaldehyde can proceed through intermediates like phenylpyruvic acid. nih.gov

Tyrosine Pathway : Tyrosine is converted to 4-methoxybenzaldehyde, which then serves as the substrate for chlorination reactions, leading to the formation of 3-chloro-4-methoxybenzaldehyde and 3,5-dichloro-4-methoxybenzaldehyde. oup.com The enhanced production of these compounds in tyrosine-supplemented cultures supports its role as a key intermediate. oup.com

These findings confirm that both phenylalanine and tyrosine are integral to the biosynthetic pathway of chloromethoxy-substituted benzaldehydes in this fungus. oup.comcapes.gov.br

Table 2: Proposed Biosynthetic Pathways in Bjerkandera adusta

Halogenation Mechanisms in Fungal Systems (e.g., Meta Specificity)

Fungi employ specific enzymatic machinery to incorporate halogen atoms into metabolites. mdpi.com The enzymes responsible for these reactions are broadly categorized as halogenases, which include heme-dependent and flavin-dependent types that catalyze electrophilic halogenation. nih.gov The first such enzyme discovered was a chloroperoxidase from the fungus Caldariomyces fumago. mdpi.comnih.gov

In the case of Bjerkandera adusta, experiments have revealed a distinct regioselectivity in its halogenation mechanism. oup.com When ortho-substituted fluoro-phenylalanine was supplied to the fungal cultures, fluorodichlorinated compounds were detected. oup.com This outcome demonstrates a meta-specific halogenation mechanism, meaning the chlorination occurs at the positions meta to the existing substituent on the aromatic ring. oup.com

Furthermore, studies suggest that only methoxy-substituted aromatic compounds serve as substrates for the halogenating enzyme of B. adusta. oup.com In experiments where phenylalanine was converted to chlorinated methoxybenzaldehydes, no chlorinated benzaldehyde or hydroxybenzaldehyde intermediates were detected, strongly indicating that halogenation occurs after the methoxylation step. oup.com This specificity is a key characteristic of the fungal biosynthetic pathway.

Q & A

Q. What role does this compound play in fluorescent probe development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.